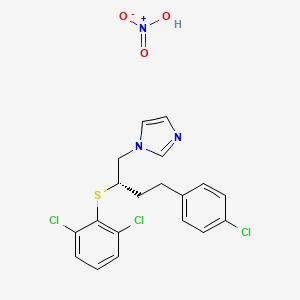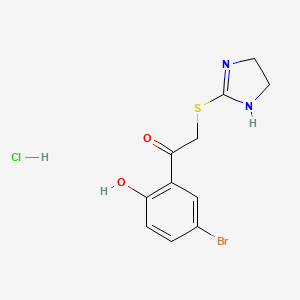
Ethanone, 1-(5-bromo-2-hydroxyphenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(5-bromo-2-hydroxyphenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a brominated hydroxyphenyl group and an imidazole-thio moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(5-bromo-2-hydroxyphenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride typically involves multiple steps:
Bromination: The starting material, 2-hydroxyacetophenone, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromo-2-hydroxyacetophenone.
Thioether Formation: The brominated product is then reacted with 2-mercaptoimidazole under basic conditions to form the thioether linkage.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction controls would be essential to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The brominated phenyl ring can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: 1-(5-bromo-2-oxophenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)ethanone.
Reduction: 1-(2-hydroxyphenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)ethanone.
Substitution: 1-(5-substituted-2-hydroxyphenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)ethanone.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate.
Biology
In biological research, the compound’s imidazole-thio moiety is of interest due to its potential interactions with biological macromolecules. It can be used in studies involving enzyme inhibition or receptor binding.
Medicine
Medically, this compound could be explored for its potential therapeutic properties. The presence of the imidazole ring suggests possible antifungal or antimicrobial activities, while the brominated phenyl group might contribute to anti-inflammatory effects.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Ethanone, 1-(5-bromo-2-hydroxyphenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride likely involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The brominated phenyl group may interact with hydrophobic pockets in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanone, 1-(2-hydroxyphenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-: Lacks the bromine atom, which may result in different biological activities.
Ethanone, 1-(5-chloro-2-hydroxyphenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-: Contains a chlorine atom instead of bromine, potentially altering its reactivity and interactions.
Ethanone, 1-(5-bromo-2-methoxyphenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-: The methoxy group may influence its solubility and biological properties.
Uniqueness
The presence of both the brominated hydroxyphenyl group and the imidazole-thio moiety makes Ethanone, 1-(5-bromo-2-hydroxyphenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride unique. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
160518-36-5 |
|---|---|
Molekularformel |
C11H12BrClN2O2S |
Molekulargewicht |
351.65 g/mol |
IUPAC-Name |
1-(5-bromo-2-hydroxyphenyl)-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)ethanone;hydrochloride |
InChI |
InChI=1S/C11H11BrN2O2S.ClH/c12-7-1-2-9(15)8(5-7)10(16)6-17-11-13-3-4-14-11;/h1-2,5,15H,3-4,6H2,(H,13,14);1H |
InChI-Schlüssel |
YBLHENQITDHMBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(N1)SCC(=O)C2=C(C=CC(=C2)Br)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



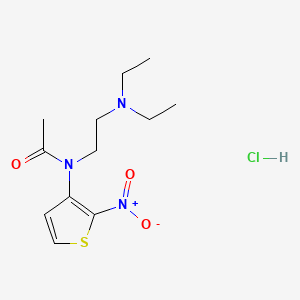
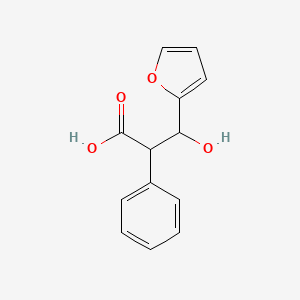
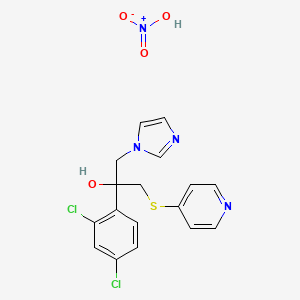
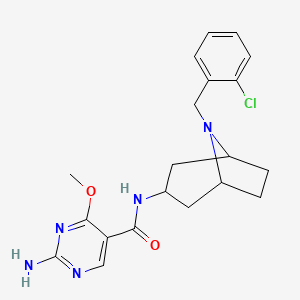



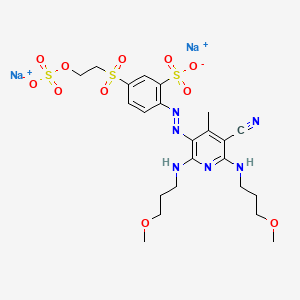

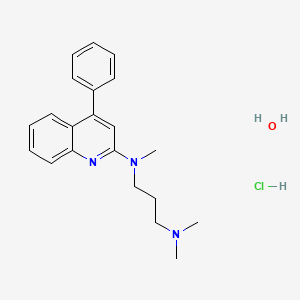
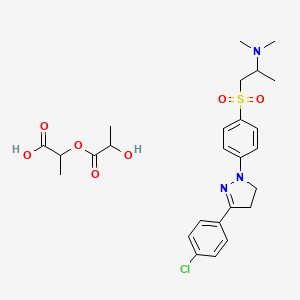
![(1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine](/img/structure/B12743189.png)
